molecular formula C17H24BClO3 B7953300 1-[4-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentan-1-one

1-[4-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentan-1-one

Cat. No.: B7953300
M. Wt: 322.6 g/mol
InChI Key: CSWZVNDDPUEDHS-UHFFFAOYSA-N
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Description

1-[4-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentan-1-one is a chemical compound with the molecular formula C15H22BClO2. It is known for its unique structure, which includes a boron-containing dioxaborolane ring. This compound is often used in organic synthesis and has applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

The synthesis of 1-[4-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentan-1-one typically involves the borylation of aromatic compounds. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere at elevated temperatures.

Chemical Reactions Analysis

1-[4-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentan-1-one involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can undergo transformations that allow the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

1-[4-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentan-1-one can be compared with other boron-containing compounds such as:

Properties

IUPAC Name

1-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BClO3/c1-6-7-8-15(20)12-9-10-14(19)13(11-12)18-21-16(2,3)17(4,5)22-18/h9-11H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWZVNDDPUEDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)CCCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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